

6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative

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Compound of Interest		
Compound Name:	6-lodochroman-4-ol	
Cat. No.:	B2926598	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on **6-Iodochroman-4-ol** is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.

Introduction

Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on **6-lodochroman-4-ol**, a derivative with potential for further investigation in drug discovery and development.

Chemical Properties

While specific experimental data for **6-lodochroman-4-ol** is not readily available in the reviewed literature, its properties can be inferred from its precursor, 6-lodochroman-4-one, and the general characteristics of chromanol derivatives.

Properties of 6-Iodochroman-4-one (Precursor)



The direct precursor to **6-lodochroman-4-ol** is 6-lodochroman-4-one. Key data for this compound is summarized in the table below.

Property	Value	Reference
CAS Number	101714-35-6	[1]
Molecular Formula	C ₉ H ₇ IO ₂	[1]
Molecular Weight	274.057 g/mol	[1]
Purity	Typically ≥98%	[1]
InChI Key	SDUOLEARZNZVAN- UHFFFAOYSA-N	[1]

Predicted Properties of 6-lodochroman-4-ol

The following table summarizes the predicted and known properties of **6-lodochroman-4-ol**. It is important to note that the physical properties are yet to be experimentally determined and reported.

Property	Value
Molecular Formula	C ₉ H ₉ IO ₂
Molecular Weight	276.07 g/mol
Appearance	Not available (likely a solid)
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane)
NMR Data (¹H, ¹³C)	Not available
Mass Spectrometry Data	Not available



Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of **6-lodochroman-4-ol** is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.

Synthesis of 6-lodochroman-4-ol from 6-lodochroman-4-one

Principle: The synthesis involves the reduction of the ketone functional group in 6-lodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

- 6-lodochroman-4-one
- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH₄)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

 Reaction Setup: In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.



- Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude 6-lodochroman-4-ol by silica gel column chromatography
 using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

While no specific biological studies on **6-lodochroman-4-ol** have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.

- Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of 6-lodochroman-4-ol suggests it could be a potent and selective SIRT2 inhibitor.
- Antimicrobial Activity: Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific



contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.

Visualizations

Synthetic Workflow and Biological Evaluation Cascade

The following diagram illustrates a logical workflow for the synthesis of **6-lodochroman-4-ol** and a subsequent cascade for its preliminary biological evaluation.

Caption: Synthetic workflow and potential biological screening cascade for **6-lodochroman-4-ol**.

Conclusion

6-lodochroman-4-ol represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.

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References

- 1. cymitquimica.com [cymitquimica.com]
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